molecular formula C17H23N3O5 B11421456 N-ethyl-2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-ethyl-2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11421456
M. Wt: 349.4 g/mol
InChI Key: DNQYSKDCYDKPMD-UHFFFAOYSA-N
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Description

N-ethyl-2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes an imidazolidinone core, methoxy groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The initial step involves the cyclization of appropriate precursors to form the imidazolidinone ring. This can be achieved through the reaction of a diamine with a diacid or its derivatives under dehydrating conditions.

    Introduction of the Methoxy Groups: Methoxy groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Acetamide Moiety: The acetamide group is typically introduced through acylation reactions, where an acyl chloride or anhydride reacts with an amine group on the intermediate compound.

    Final Assembly: The final step involves the coupling of the ethyl group to the nitrogen atom, which can be achieved through alkylation reactions using ethyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde derivatives, while reduction of the imidazolidinone ring can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-ethyl-2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

In medicine, the compound’s potential therapeutic effects are of great interest. Research is ongoing to determine its efficacy and safety in treating various conditions, including chronic inflammation and certain types of cancer.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-[3-(2-ethoxyethyl)-1-(4-ethoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: Similar in structure but with ethoxy groups instead of methoxy groups.

    N-methyl-2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: Similar but with a methyl group instead of an ethyl group.

Uniqueness

N-ethyl-2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H23N3O5

Molecular Weight

349.4 g/mol

IUPAC Name

N-ethyl-2-[3-(2-methoxyethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C17H23N3O5/c1-4-18-15(21)11-14-16(22)20(17(23)19(14)9-10-24-2)12-5-7-13(25-3)8-6-12/h5-8,14H,4,9-11H2,1-3H3,(H,18,21)

InChI Key

DNQYSKDCYDKPMD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1C(=O)N(C(=O)N1CCOC)C2=CC=C(C=C2)OC

solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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